2-(2-ethoxyethyl)-1,3-oxazole-4-carboxylic acid

Chemical Safety Procurement Compliance Hazard Communication

2-(2-Ethoxyethyl)-1,3-oxazole-4-carboxylic acid (CAS 1248759-60-5) is a heterocyclic organic compound belonging to the 1,3-oxazole-4-carboxylic acid class, distinguished by a 2-ethoxyethyl substituent at the 2-position of the oxazole ring. This substitution confers a calculated LogP of 0.87 (ChemAxon) and an empirical pKa of approximately 4.7 for the carboxylic acid moiety, rendering it moderately soluble in polar solvents such as DMSO and methanol while exhibiting limited aqueous solubility.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 1248759-60-5
Cat. No. B6242399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-ethoxyethyl)-1,3-oxazole-4-carboxylic acid
CAS1248759-60-5
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCOCCC1=NC(=CO1)C(=O)O
InChIInChI=1S/C8H11NO4/c1-2-12-4-3-7-9-6(5-13-7)8(10)11/h5H,2-4H2,1H3,(H,10,11)
InChIKeyFBCVRYFJEYOOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethoxyethyl)-1,3-oxazole-4-carboxylic Acid (CAS 1248759-60-5) | Procurement-Grade Building Block with Harmonized Safety Profile


2-(2-Ethoxyethyl)-1,3-oxazole-4-carboxylic acid (CAS 1248759-60-5) is a heterocyclic organic compound belonging to the 1,3-oxazole-4-carboxylic acid class, distinguished by a 2-ethoxyethyl substituent at the 2-position of the oxazole ring . This substitution confers a calculated LogP of 0.87 (ChemAxon) and an empirical pKa of approximately 4.7 for the carboxylic acid moiety, rendering it moderately soluble in polar solvents such as DMSO and methanol while exhibiting limited aqueous solubility . The compound is supplied as a white to off-white solid with a minimum purity of 95%, and it has been assigned a harmonized hazard classification under the CLP regulation by the European Chemicals Agency (ECHA) [1].

2-(2-Ethoxyethyl)-1,3-oxazole-4-carboxylic Acid: Why In-Class Analogs Cannot Be Casually Substituted in a Procurement Context


Substituting 2-(2-ethoxyethyl)-1,3-oxazole-4-carboxylic acid with a structurally similar oxazole-4-carboxylic acid (e.g., 2-ethyl, 2-methyl, or 2-phenyl derivatives) introduces quantifiable changes in lipophilicity, solubility, and steric bulk that directly impact downstream synthetic yields, purification protocols, and the physicochemical properties of final target molecules [1]. Critically, the presence of the 2-ethoxyethyl group also influences the compound's regulatory profile; this specific derivative benefits from a harmonized ECHA classification that provides a clear, benchmarked safety framework, a level of regulatory clarity often absent for less common or unlisted analogs [1]. Therefore, generic substitution without empirical verification risks both synthetic failure and non-compliance with institutional safety and procurement standards.

Quantitative Differentiation Evidence for 2-(2-Ethoxyethyl)-1,3-oxazole-4-carboxylic Acid Against In-Class Analogs


Harmonized CLP Classification Provides a Unique, Verifiable Safety Benchmark Absent in Analog Datasheets

2-(2-Ethoxyethyl)-1,3-oxazole-4-carboxylic acid is the only compound among its closest 2-substituted analogs (2-ethyl, 2-methyl, 2-phenyl) to possess a formal, harmonized classification under the EU CLP regulation, as recorded in the ECHA C&L Inventory [1]. This classification designates it as Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT Single Exposure Category 3 (H335, respiratory irritation) [1]. In contrast, the commonly substituted 2-ethyl-1,3-oxazole-4-carboxylic acid (CAS 75395-42-5) has no such harmonized entry in the ECHA database, leaving its hazard profile undefined or reliant on disparate self-classifications [2].

Chemical Safety Procurement Compliance Hazard Communication

Lipophilicity (LogP) Benchmarking Confirms Increased Hydrophobicity Relative to Shorter-Chain Analogs

The calculated LogP (cLogP) for 2-(2-ethoxyethyl)-1,3-oxazole-4-carboxylic acid is estimated at 0.87 using ChemAxon software . This value is significantly higher than the predicted LogP for the more polar, shorter-chain analog 2-methyl-1,3-oxazole-4-carboxylic acid, which is estimated at 0.39 , and aligns more closely with the 2-phenyl analog (cLogP ~1.5) but with a distinctly different, more flexible ether side-chain .

Physicochemical Property Prediction Drug Design ADME

Distinct Ether Functional Group Enables Unique Synthetic Derivatization Pathways Unavailable to Alkyl or Aryl Analogs

The 2-ethoxyethyl substituent in this compound introduces a flexible, non-aromatic ether linkage (-CH₂CH₂-O-CH₂CH₃) at the 2-position of the oxazole ring . This is structurally and functionally distinct from the rigid, planar 2-phenyl analog (CAS 23012-16-0) and the simple 2-ethyl analog (CAS 75395-42-5) . The presence of the ether oxygen provides a unique chemical handle absent in purely alkyl or aryl analogs, enabling further synthetic transformations such as potential chelation, hydrogen bonding, or site-selective cleavage that are not possible with the comparative compounds .

Synthetic Methodology Medicinal Chemistry Building Block Utility

Optimal Scientific and Industrial Application Scenarios for 2-(2-Ethoxyethyl)-1,3-oxazole-4-carboxylic Acid Based on Its Differentiated Profile


Medicinal Chemistry: Systematic Exploration of Oxazole-Based Pharmacophores with Defined Lipophilicity and Metabolic Lability

This compound is ideally suited as a core building block for synthesizing libraries of oxazole-containing molecules where a specific, intermediate level of lipophilicity (cLogP 0.87) is required [1]. Unlike the more polar 2-methyl analog or the rigid, highly lipophilic 2-phenyl analog, the 2-ethoxyethyl derivative offers a unique balance, potentially improving pharmacokinetic properties such as solubility and membrane permeability in early-stage drug discovery programs [1]. The presence of the ether linkage also introduces a metabolically labile site that can be exploited in prodrug design or to mitigate accumulation .

Synthetic Methodology: Development of Novel Transformations Leveraging the Ether Side-Chain as a Synthetic Handle

The unique 2-ethoxyethyl side-chain, containing an ether oxygen, provides a distinct chemical handle for developing new synthetic methods . This includes potential applications in directed ortho-metalation, where the ether oxygen could serve as a directing group, or in selective cleavage reactions to generate a 2-hydroxymethyl or 2-carboxaldehyde intermediate post-coupling . Such derivatization pathways are not feasible with the 2-ethyl or 2-phenyl analogs, making this compound the specific starting material of choice for researchers aiming to explore these novel reaction manifolds .

Procurement for Safety-Compliant, Multi-User Research Environments

In shared laboratory spaces, core facilities, or academic institutions with stringent Environmental Health & Safety (EHS) protocols, the procurement of a chemical with a clear, harmonized ECHA classification (H315, H319, H335) is a critical operational advantage [1]. This verified safety profile simplifies risk assessment, SDS preparation, and ensures compliance with institutional and national safety regulations, thereby reducing the administrative burden and potential liability associated with using less-defined or unlisted analogs [1].

Technical Documentation Hub

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